molecular formula C14H26 B1581490 7-Tetradecyne CAS No. 35216-11-6

7-Tetradecyne

Cat. No.: B1581490
CAS No.: 35216-11-6
M. Wt: 194.36 g/mol
InChI Key: AFNWSIIBAYUTTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Tetradecyne: is an organic compound with the molecular formula C14H26 . It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is also known by its systematic name, This compound , and has a molecular weight of 194.3562 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Tetradecyne can be synthesized through various methods, including the Sonogashira coupling reaction . This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions and produces high yields of the desired alkyne .

Industrial Production Methods: In industrial settings, this compound can be produced through the dehydrohalogenation of 7-Tetradecene . This process involves the removal of hydrogen halide from the corresponding alkene using a strong base such as potassium hydroxide or sodium amide. The reaction is typically carried out at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions: 7-Tetradecyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-Tetradecyne involves its ability to undergo various chemical reactions due to the presence of the carbon-carbon triple bond. This triple bond is highly reactive and can participate in addition, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Uniqueness: 7-Tetradecyne is unique due to the presence of the carbon-carbon triple bond, which imparts distinct chemical reactivity compared to its alkene and alkane counterparts. This reactivity makes it a valuable compound in organic synthesis and various industrial applications .

Properties

IUPAC Name

tetradec-7-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNWSIIBAYUTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC#CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188716
Record name 7-Tetradecyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35216-11-6
Record name 7-Tetradecyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35216-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Tetradecyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035216116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Tetradecyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Tetradecyne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Tetradecyne
Reactant of Route 2
Reactant of Route 2
7-Tetradecyne
Reactant of Route 3
Reactant of Route 3
7-Tetradecyne
Reactant of Route 4
Reactant of Route 4
7-Tetradecyne
Reactant of Route 5
Reactant of Route 5
7-Tetradecyne
Reactant of Route 6
Reactant of Route 6
7-Tetradecyne
Customer
Q & A

Q1: Can 7-Tetradecyne be selectively reduced to its corresponding alkene?

A1: Yes, research demonstrates that this compound can be selectively reduced to 7-Tetradecene using a bimetallic catalyst system comprising Rhodium Chloride (RhCl3) and Copper(II) Nitrate (Cu(NO3)2) in the presence of triethoxysilane and water. This catalytic system exhibits chemoselectivity, primarily reducing the alkyne to the alkene without affecting other reducible functional groups, achieving a yield of 71% with a 3.5:1 Z/E ratio. []

Q2: Are there efficient methods to synthesize symmetrical alkynes like this compound?

A2: Yes, this compound can be synthesized from readily available starting materials like α,α,α-trichloroalkanes or α,α,α,ω-tetrachloroalkanes. These readily available starting materials undergo a series of transformations, including dehydrohalogenation and coupling reactions, to yield symmetrical alkynes like this compound. []

Q3: Can this compound be used as a starting material in the synthesis of more complex molecules?

A3: Yes, this compound serves as a valuable building block in organic synthesis. For instance, it reacts with pentacene derivative 2 through a Diels-Alder reaction to yield a di-adduct intermediate (compound 3 in the research) used in the synthesis of fluorinated poly(p-phenylene ethynelene)s (PPEs). This reaction exhibits notable syn selectivity, contrasting with similar reactions using other dienophiles. []

Q4: Does this compound exhibit any unique reactivity under strongly basic conditions?

A4: Yes, this compound undergoes a process called "acetylene zipper" isomerization in the presence of the strong base KAPA (potassium 3-aminopropylamide). This isomerization rapidly and mildly repositions the triple bond within the carbon chain, potentially leading to the formation of its terminal isomer, 1-Tetradecyne. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.